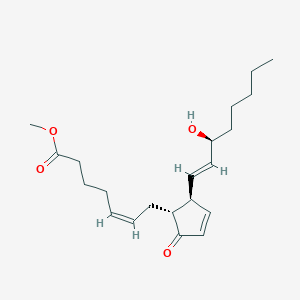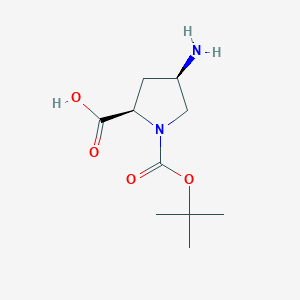
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
説明
“(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” is a pyrrolidinedicarboxylic acid . The molecular formula is C6H10N2O4 and the molecular weight is 174.15 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid was disclosed, where 4-methyl-2-picolinic acid was used as the initial raw material . The synthetic method involved hydrogenation reduction, esterification, crystallization, and resolution .Molecular Structure Analysis
The molecular structure of “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” can be represented by the InChI string: InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,6-/m1/s1 . The compound has 4 hydrogen bond donors and 6 hydrogen bond acceptors .Chemical Reactions Analysis
While specific chemical reactions involving “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” are not available, similar compounds have been studied. For example, the compound (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid was shown to exhibit an affinity to FFAR1 during in vitro tests .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.15 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 2 rotatable bonds .科学的研究の応用
Paramagnetic Amino Acid TOAC in Peptide Studies
The research on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), although not directly mentioning (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid, showcases the importance of similar structured compounds in peptide synthesis and analysis. TOAC, with its rigid cyclic structure and incorporation via peptide bonds, is instrumental in studying peptide backbone dynamics, secondary structures, and interactions with membranes, through techniques like EPR spectroscopy, NMR, and others. This underscores the role of structurally related amino acids in advanced peptide research and potential therapeutic applications (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids' impact on engineered microbes, such as E. coli and S. cerevisiae, highlights the significance of understanding their inhibitory effects on biocatalysts. This knowledge aids in metabolic engineering strategies to enhance microbial robustness against such inhibitions, which is crucial for fermentative production processes. The effects include membrane damage and internal pH decrease, informing on the biochemical interactions between carboxylic acids and biological systems (Jarboe et al., 2013).
Stereochemistry and Pharmacological Profiles
Stereochemistry plays a pivotal role in the biological activity of compounds, as evidenced by the study on phenylpiracetam and its methyl derivative. The research demonstrates the direct relationship between the stereocenters' configuration and the pharmacological properties, advocating for the selection of the most effective stereoisomer in drug development. This highlights the importance of stereochemical considerations in enhancing the efficacy and safety profile of pharmacologically active compounds (Veinberg et al., 2015).
Solvent Development for Carboxylic Acids Extraction
In the context of liquid-liquid extraction (LLX) of carboxylic acids, the review of solvent developments emphasizes the transition towards greener and more efficient methodologies. Innovations in solvents, including ionic liquids and composite solvents, alongside discussions on solvent property models and regeneration strategies, reflect ongoing efforts to optimize the extraction and recovery processes of carboxylic acids. This is vital for their application in bio-based plastics and other industrial chemicals, showcasing the intersection of chemistry and environmental sustainability (Sprakel & Schuur, 2019).
将来の方向性
The compound “(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid” and its analogs could be promising for future research and development. For instance, a novel free fatty acid receptor 1 (FFAR1) agonist has been synthesized and evaluated in vitro . This suggests potential therapeutic applications for similar compounds in the treatment of diseases like type 2 diabetes .
作用機序
Target of Action
The primary target of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is the metabotropic glutamate receptor . This receptor plays a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a selective agonist for the metabotropic glutamate receptor . It binds to the receptor, triggering a series of intracellular events that lead to changes in neuronal activity . The exact nature of these changes depends on the specific subtype of the receptor that the compound interacts with .
Biochemical Pathways
The activation of metabotropic glutamate receptors by (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid affects several biochemical pathways. These include pathways involved in neuronal apoptosis and microRNA regulation . The compound’s action can lead to the upregulation of microRNA-128, which has been associated with neuroprotective effects .
Pharmacokinetics
Similar compounds are known to be rapidly and completely absorbed after oral administration, with a half-life of around seven to eight hours . The compound’s bioavailability and its impact on the body would depend on factors such as its absorption, distribution, metabolism, and excretion .
Result of Action
The activation of metabotropic glutamate receptors by (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid can have several effects at the molecular and cellular level. For instance, it has been shown to reduce neuronal apoptosis in a rat model of epilepsy . This suggests that the compound could have potential therapeutic applications in conditions characterized by excessive neuronal cell death .
Action Environment
The action, efficacy, and stability of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid can be influenced by various environmental factors. These could include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological environment in which the compound is acting
特性
IUPAC Name |
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564612 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | |
CAS RN |
132622-98-1 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



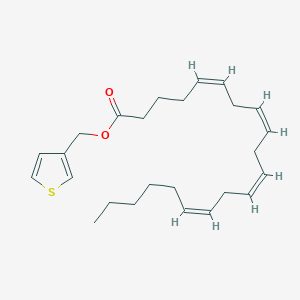
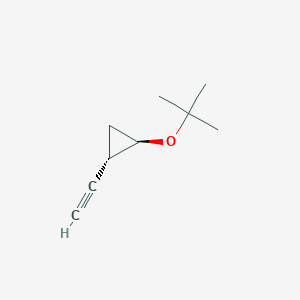

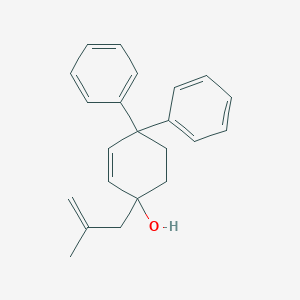
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)

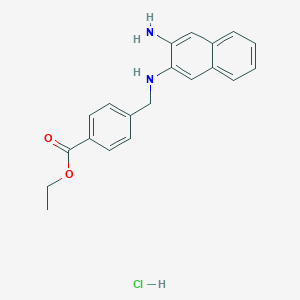
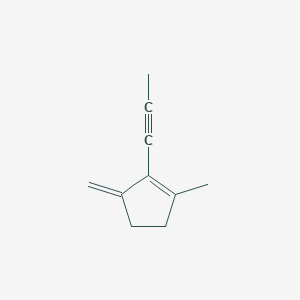
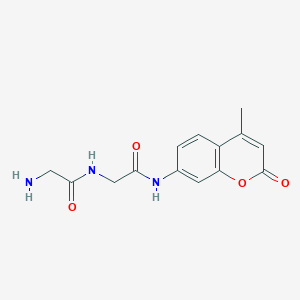
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)

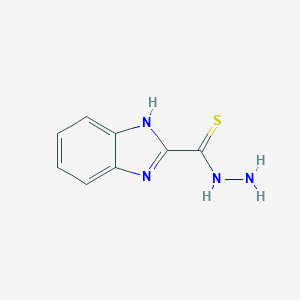
![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
